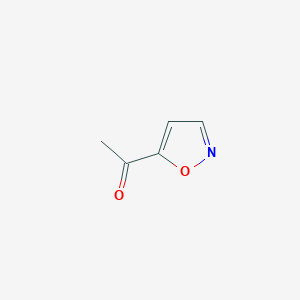

1-(Isoxazol-5-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-2-3-6-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBGXGRJNAABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604804 | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-38-0 | |

| Record name | 1-(5-Isoxazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88511-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(Isoxazol-5-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Isoxazol-5-yl)ethanone (CAS No: 88511-38-0), a heterocyclic ketone belonging to the isoxazole class of compounds. The isoxazole ring is a critical pharmacophore found in numerous approved drugs and bioactive molecules, making its derivatives valuable building blocks in medicinal chemistry and drug discovery.[1] This document outlines the key physicochemical properties, representative synthetic protocols, and the broader biological significance of the isoxazole scaffold.

Physicochemical Properties

This compound is a small molecule featuring a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms.[1] Its quantitative properties are summarized in the table below. While specific experimental data for properties such as melting point and density are not widely published, the available information provides a foundational characterization of the compound.

| Property | Value | Reference |

| CAS Number | 88511-38-0 | [2][3] |

| IUPAC Name | 1-(1,2-oxazol-5-yl)ethan-1-one | [1] |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| Boiling Point | 205.5°C at 760 mmHg | [1] |

| MDL Number | MFCD16619203 | [1] |

| Purity | ≥95% (Typically available) | |

| Storage | Store at room temperature or 2-8°C, sealed in a dry, inert atmosphere. | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis of the isoxazole core and the subsequent evaluation of biological activity, which are common workflows in the research and development of isoxazole-based compounds.

Representative Synthesis: 1,3-Dipolar Cycloaddition

The most versatile and widely employed method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[4][5][6] The following protocol describes a general procedure for synthesizing a 5-substituted isoxazole, which can be adapted for this compound.

Objective: To synthesize the isoxazole ring via the in-situ generation of a nitrile oxide from an aldoxime and its subsequent reaction with a terminal alkyne.

Materials:

-

Substituted Aldoxime (e.g., Acetaldehyde oxime)

-

Terminal Alkyne (e.g., Propargyl alcohol for a precursor to the target molecule)

-

Oxidizing Agent/Dehydrohalogenating agent (e.g., Sodium hypochlorite (NaOCl), Chloramine-T)[4][5]

-

Appropriate Solvent (e.g., Ethanol, Dichloromethane)

-

Stirring apparatus and appropriate glassware

-

Purification setup (e.g., Silica gel for column chromatography)

Methodology:

-

Aldoxime Preparation: The precursor aldoxime is typically synthesized by reacting the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a mild base like pyridine in an alcoholic solvent.

-

Nitrile Oxide Generation & Cycloaddition: a. The aldoxime (1.0 eq) and the terminal alkyne (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., ethanol) in a round-bottomed flask equipped with a magnetic stirrer.[7] b. The oxidizing agent, such as Chloramine-T trihydrate (1.1 eq), is added portion-wise to the stirring solution at room temperature.[7] Alternatively, an aqueous solution of NaOCl can be added slowly to a cooled solution of the aldoxime and alkyne in a biphasic system.[5] c. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: a. Upon completion, the solvent is removed under reduced pressure. b. The resulting residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. c. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. d. The crude product is purified by column chromatography on silica gel to yield the desired isoxazole derivative.[7]

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Screening: In-Vitro Antibacterial Assay

Isoxazole derivatives are frequently evaluated for their antimicrobial properties.[4] The agar disc diffusion method is a standard preliminary screening protocol.

Objective: To assess the antibacterial activity of a synthesized isoxazole compound against selected bacterial strains.

Materials:

-

Synthesized Isoxazole compound

-

Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)

-

Nutrient Agar plates

-

Sterile filter paper discs (6 mm diameter)

-

Solvent for dissolving the compound (e.g., DMSO)

-

Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

-

Solvent-loaded disc as a negative control

-

Incubator

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Preparation: The surface of the nutrient agar plates is uniformly swabbed with the bacterial inoculum.

-

Disc Application: a. Sterile paper discs are impregnated with a known concentration of the test compound dissolved in DMSO. b. The discs are allowed to dry completely before being placed firmly on the surface of the inoculated agar plates. c. Positive and negative control discs are also placed on the plates.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Data Analysis: After incubation, the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.

Biological and Chemical Significance

The isoxazole nucleus is a privileged scaffold in medicinal chemistry due to its favorable electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions with biological targets.[1]

-

Anti-inflammatory: The isoxazole ring is a core component of Cox-2 inhibitors like Valdecoxib.

-

Antirheumatic: Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD), features an isoxazole ring that undergoes in-vivo ring opening to form the active metabolite.

-

Antimicrobial: A vast body of research demonstrates the potent antibacterial and antifungal activities of various isoxazole derivatives.[4]

-

Anticancer & Antiviral: The scaffold is also explored for its potential in developing novel anticancer and antiviral agents.

This compound, specifically, serves as a versatile intermediate. The ketone functional group allows for a wide array of subsequent chemical transformations, such as condensation reactions, reductions to alcohols, or conversion to oximes, enabling the synthesis of more complex and diverse libraries of bioactive compounds.

Workflow Visualization

The following diagram illustrates a typical research workflow for the development and preliminary evaluation of novel isoxazole derivatives, from chemical synthesis to biological screening.

Caption: General workflow for the synthesis, purification, and biological evaluation of isoxazole derivatives.

References

An In-depth Technical Guide to the Structure and Nomenclature of 1-(1,2-Oxazol-5-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, nomenclature, synthesis, and physicochemical properties of 1-(1,2-oxazol-5-yl)ethan-1-one, a heterocyclic ketone of interest in medicinal chemistry. Due to the limited availability of specific experimental data for the unsubstituted parent compound, this guide leverages established principles for isoxazole chemistry and includes data from closely related, well-characterized analogs to provide a representative and informative resource.

Structure and Nomenclature

1-(1,2-Oxazol-5-yl)ethan-1-one, also commonly referred to as 5-acetylisoxazole, belongs to the isoxazole family, a class of five-membered heterocyclic aromatic compounds containing one nitrogen and one oxygen atom in adjacent positions. The nomenclature specifies an ethanone group attached to the 5-position of the 1,2-oxazole ring.

Systematic IUPAC Name: 1-(1,2-Oxazol-5-yl)ethan-1-one

Common Names: 5-Acetylisoxazole, 1-(Isoxazol-5-yl)ethanone

Molecular Formula: C₅H₅NO₂

Molecular Weight: 111.10 g/mol

The isoxazole ring is a key pharmacophore in numerous biologically active compounds, valued for its role as a bioisostere of other functional groups and its ability to participate in various non-covalent interactions with biological targets. The acetyl group at the 5-position provides a key synthetic handle for further molecular elaboration.

Below is a diagram illustrating the chemical structure of 1-(1,2-oxazol-5-yl)ethan-1-one.

Physicochemical and Spectroscopic Data

Detailed experimental data for the unsubstituted 1-(1,2-oxazol-5-yl)ethan-1-one is not extensively reported in publicly available literature. Therefore, the following tables summarize expected values and data from closely related analogs, such as 1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one, to provide a reference for characterization.

Table 1: Physicochemical Properties

| Property | Value (Predicted or from Analogs) | Reference |

| Molecular Weight | 111.10 g/mol (unsubstituted) 125.13 g/mol (3-methyl analog) | [1][2] |

| CAS Number | 88511-38-0 | [1] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Table 2: Representative Spectroscopic Data (from Analogs)

| Technique | Data | Reference |

| ¹H NMR | Expected for unsubstituted: ~2.5 ppm (s, 3H, -COCH₃) ~7.0-7.5 ppm (d, 1H, H4) ~8.0-8.5 ppm (d, 1H, H3) | General chemical shift knowledge |

| ¹³C NMR | Expected for unsubstituted: ~26 ppm (-COCH₃) ~100-110 ppm (C4) ~150-160 ppm (C3) ~170-175 ppm (C5) ~190 ppm (C=O) | [3] |

| Infrared (IR) | ~1700 cm⁻¹ (C=O stretch) ~1600 cm⁻¹ (C=N stretch) ~1400-1500 cm⁻¹ (Aromatic ring stretches) ~1100-1200 cm⁻¹ (C-O stretch) | [4][5] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) expected at m/z = 111. Fragmentation would likely involve cleavage of the acetyl group. | General MS principles |

Synthesis of 5-Acylisoxazoles

The synthesis of 5-acylisoxazoles, including 1-(1,2-oxazol-5-yl)ethan-1-one, is typically achieved through the [3+2] cycloaddition (1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne. This is a highly efficient and regioselective method for constructing the isoxazole ring.

Experimental Protocol: General Procedure for the Synthesis of 5-Acylisoxazoles via [3+2] Cycloaddition

This protocol is a generalized procedure based on established methods for isoxazole synthesis.[6][7][8]

Materials:

-

An appropriate aldoxime (precursor for the nitrile oxide)

-

An appropriate terminal alkyne (e.g., for 5-acetylisoxazole, but-3-yn-2-one)

-

An oxidizing agent for in situ generation of the nitrile oxide (e.g., sodium hypochlorite (bleach), N-chlorosuccinimide)

-

A suitable solvent (e.g., dichloromethane (DCM), ethyl acetate)

-

Base (e.g., triethylamine, pyridine) if starting from a hydroximoyl chloride.

Procedure:

-

Preparation of the Aldoxime (if not commercially available): The corresponding aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in a suitable solvent such as ethanol. The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

In Situ Generation of Nitrile Oxide and Cycloaddition:

-

The aldoxime and the terminal alkyne are dissolved in a suitable solvent, such as DCM.

-

The mixture is cooled in an ice bath.

-

An aqueous solution of sodium hypochlorite is added dropwise to the vigorously stirred mixture. The reaction is allowed to proceed at room temperature.

-

The reaction progress is monitored by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

The following diagram illustrates the general workflow for this synthesis.

Applications in Drug Development and Biological Activity

While specific biological data for 1-(1,2-oxazol-5-yl)ethan-1-one is scarce, the isoxazole scaffold is prevalent in a wide range of pharmacologically active molecules.[9][10][11][12] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Certain diaryl isoxazoles have been investigated as potential anticancer agents.[10]

-

Antimicrobial: The isoxazole ring is a component of several antibacterial and antifungal compounds.[9]

-

Anti-inflammatory: Some isoxazole derivatives act as anti-inflammatory agents.

The 1-(1,2-oxazol-5-yl)ethan-1-one structure serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The acetyl group can be readily modified through various chemical transformations to explore structure-activity relationships and develop new drug candidates. The isoxazole ring itself can act as a bioisosteric replacement for other groups, such as esters or amides, potentially improving the pharmacokinetic properties of a drug candidate.

The following diagram depicts the logical relationship of how a core scaffold like 1-(1,2-oxazol-5-yl)ethan-1-one is utilized in the drug discovery process.

Conclusion

1-(1,2-Oxazol-5-yl)ethan-1-one is a fundamental heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its structure, nomenclature, and likely chemical properties based on the well-established chemistry of isoxazoles. The synthetic protocols and logical workflows presented herein offer a solid foundation for researchers and scientists working with this and related isoxazole derivatives. The diverse biological activities associated with the isoxazole scaffold underscore the importance of further investigation into compounds like 1-(1,2-oxazol-5-yl)ethan-1-one for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 12. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the isoxazole ring in drug discovery

An In-depth Technical Guide to the Biological Significance of the Isoxazole Ring in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its integration into molecular structures can offer improved physicochemical and pharmacokinetic properties, such as enhanced efficacy and reduced toxicity.[3][4] The unique electronic characteristics and metabolic stability of the isoxazole ring have made it a cornerstone in the design of novel therapeutic agents.[1] This is evidenced by its presence in numerous clinically approved drugs spanning a wide range of therapeutic areas.[5][6] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscoring their continued importance in pharmaceutical research.[5][7][8] This guide provides a detailed overview of the isoxazole ring's biological significance, focusing on its mechanisms of action, quantitative data on key drugs, and relevant experimental protocols.

Physicochemical Properties and Role as a Bioisostere

The utility of the isoxazole ring in drug design stems from its distinct physicochemical properties. As an electron-rich aromatic system, it can engage in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for molecular recognition at the target site.[4][5]

A key strategic advantage of the isoxazole moiety is its role as a bioisostere . It can effectively mimic other functional groups, such as amides and esters, while offering significant advantages. For instance, replacing an amide bond with an isoxazole ring can:

-

Enhance Metabolic Stability: The isoxazole ring is generally more resistant to enzymatic hydrolysis than an amide linkage, leading to improved pharmacokinetic profiles.

-

Improve Cell Permeability: By removing the highly polar N-H and C=O groups of an amide, the isoxazole ring can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Fix Conformation: The rigid, planar structure of the isoxazole ring can lock the molecule in a specific conformation that may be more favorable for binding to a biological target.

This bioisosteric replacement strategy has been successfully employed to optimize lead compounds, improving their affinity, selectivity, and overall drug-like properties.

Core Biological Activities and Mechanisms of Action

Isoxazole-containing compounds modulate a wide array of biological targets, leading to their diverse pharmacological effects.[1][3]

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents that act through multiple mechanisms to halt tumor progression and induce cell death.[5][9]

-

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including ERBB2, C-RAF, and AKT.[10][11] Isoxazole-based compounds, such as NVP-AUY922 , act as potent HSP90 inhibitors.[12] By binding to the ATP-binding pocket of HSP90, they promote the degradation of these client proteins, thereby simultaneously disrupting multiple signaling pathways critical for cancer cell survival and proliferation.[10][13]

-

Induction of Apoptosis: Many isoxazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[14][15] This can be achieved through various mechanisms, including the inhibition of survival pathways or the activation of pro-apoptotic proteins like caspases.

-

Other Mechanisms: Isoxazoles also exhibit anticancer effects by inhibiting tubulin polymerization, matrix metalloproteinases (MMPs), and receptor tyrosine kinases (RET), highlighting their versatility in targeting cancer.[12]

Antimicrobial Activity

The isoxazole scaffold is a cornerstone of several important antibacterial drugs.

-

β-Lactamase-Resistant Antibiotics: Penicillins such as Oxacillin, Cloxacillin, and Dicloxacillin feature an isoxazolyl group. This bulky side chain sterically hinders the action of β-lactamase enzymes produced by resistant bacteria, protecting the β-lactam ring from hydrolysis and allowing the antibiotic to inhibit bacterial cell wall synthesis.

-

Folate Synthesis Inhibition: Sulfonamide antibiotics like Sulfamethoxazole and Sulfisoxazole contain an isoxazole ring.[5] They act as competitive inhibitors of dihydropteroate synthetase, a key enzyme in the bacterial folate synthesis pathway. This deprives the bacteria of essential folic acid, halting their growth and replication.

Anti-inflammatory Activity

Isoxazole derivatives are prominent in the class of non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.

-

Selective COX-2 Inhibition: The drug Valdecoxib is a selective COX-2 inhibitor.[2] The COX-2 enzyme is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[16] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these drugs reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17]

-

Immunosuppression: Leflunomide is an isoxazole-based immunosuppressive drug used to treat rheumatoid arthritis. Its active metabolite, A77 1726, inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby arresting the proliferation of autoimmune lymphocytes.[1]

Quantitative Data of Representative Isoxazole Drugs

The following table summarizes quantitative data for several key drugs containing the isoxazole moiety, providing a basis for comparison of their potency and targets.

| Drug Name | Target(s) | Mechanism of Action | Therapeutic Area | Quantitative Data (IC₅₀ / MIC) |

| Valdecoxib | Cyclooxygenase-2 (COX-2) | Selective inhibition of prostaglandin synthesis. | Anti-inflammatory | IC₅₀: 50 nM for COX-2 |

| NVP-AUY922 | Heat Shock Protein 90 (HSP90) | ATP-competitive inhibition, leading to degradation of client oncoproteins. | Anticancer | IC₅₀: 13 nM (HSP90α), 21 nM (HSP90β)[18]; 2.85 µM (H1299 lung cancer cells)[19] |

| Sulfamethoxazole | Dihydropteroate Synthetase | Competitive inhibition of folic acid synthesis in bacteria. | Antibacterial | MIC: Varies by species; e.g., ≤16/304 µg/mL for susceptible Enterobacteriaceae (with Trimethoprim) |

| Leflunomide (Active Metabolite A77 1726) | Dihydroorotate Dehydrogenase | Inhibition of pyrimidine synthesis, leading to antiproliferative effects on lymphocytes. | Anti-inflammatory, Immunosuppressive | IC₅₀: ~600 nM for human DHODH |

| Dicloxacillin | Penicillin-Binding Proteins (PBPs) | Inhibition of bacterial cell wall synthesis; resistant to β-lactamase. | Antibacterial | MIC: 0.12-0.5 µg/mL for Staphylococcus aureus |

Key Experimental Protocols

Reproducibility is critical in drug discovery. The following are detailed methodologies for common assays used to evaluate isoxazole-containing compounds.

General Synthesis of 3,5-Disubstituted Isoxazoles via Condensation

This protocol describes a common method for synthesizing the isoxazole ring from chalcone intermediates.[20]

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriate acetophenone (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of a base (e.g., 40% NaOH or KOH) dropwise while stirring the mixture at room temperature.

-

Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid (the chalcone), wash with cold water until neutral, and dry. Recrystallize from ethanol to purify.

-

-

Step 2: Isoxazole Ring Formation:

-

Reflux a mixture of the purified chalcone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and a base such as sodium acetate or potassium hydroxide in ethanol for 6-8 hours.[20][21]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

Purify the final isoxazole derivative by column chromatography (e.g., using a hexane-ethyl acetate gradient) or recrystallization.

-

Characterize the final product using NMR, FT-IR, and Mass Spectrometry.[20]

-

In Vitro Anticancer Activity: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.[9][22]

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, HeLa, Hep3B) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[9]

-

Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ to 2.6 x 10⁴ cells/well.[9][22]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution (e.g., 10 mM) of the isoxazole test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 1 µg/mL to 500 µg/mL).[9]

-

Remove the old media from the wells and add 100 µL of media containing the various compound concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubate the plate for another 24-72 hours.

-

-

MTT Addition and Absorbance Reading:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

In Vitro Antibacterial Activity: Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][23]

-

Preparation:

-

Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial suspension to each well containing the diluted compound.

-

Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

-

In Vitro COX-2 Enzyme Inhibition Assay (Fluorometric)

This protocol measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[24]

-

Reagent Preparation:

-

Prepare the Assay Buffer, COX Probe, and COX Cofactor as per the kit manufacturer's instructions (e.g., Assay Genie BN00777).[24]

-

Reconstitute the human recombinant COX-2 enzyme and keep it on ice.

-

Prepare a 10X working solution of the isoxazole test inhibitor in Assay Buffer. A known COX-2 inhibitor like Celecoxib should be used as a positive control.[24]

-

-

Assay Protocol:

-

To wells of a 96-well white opaque plate, add reagents in the following order: Assay Buffer, COX Probe, COX Cofactor, and the test inhibitor (or buffer for the enzyme control).

-

Add the diluted COX-2 enzyme to all wells except the background control.

-

Prepare the substrate by diluting Arachidonic Acid with NaOH solution as per the kit protocol.

-

Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

-

Measurement and Calculation:

-

Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] * 100 (where EC = Enzyme Control, S = Sample with Inhibitor).

-

Plot the percent inhibition against the inhibitor concentrations to determine the IC₅₀ value.

-

Visualizations: Pathways and Workflows

Diagram 1: General Drug Discovery Workflow for Isoxazole Derivatives

Caption: A typical workflow for the synthesis and biological evaluation of novel isoxazole compounds.

Diagram 2: Signaling Pathway of COX-2 Inhibition by Isoxazole Drugs

Caption: Mechanism of action for isoxazole-based COX-2 inhibitors in the arachidonic acid pathway.

Diagram 3: Logical Relationship - Isoxazole as an Amide Bioisostere

Caption: The isoxazole ring serves as a stable, rigid bioisostere for the more labile amide bond.

Conclusion and Future Perspectives

The isoxazole ring is a remarkably versatile and valuable scaffold in modern drug discovery.[7][8] Its favorable physicochemical properties and capacity to act as a robust bioisostere have enabled the development of successful drugs across diverse therapeutic areas, from infectious diseases to cancer and inflammation.[1][4] The continued exploration of isoxazole chemistry offers promising avenues for creating novel therapeutics. Future trends will likely focus on integrating the isoxazole moiety into multi-targeted agents and developing innovative, sustainable synthetic methodologies to expand the chemical space for the next generation of isoxazole-based medicines.[7][8]

References

- 1. ijpca.org [ijpca.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. RIDACOM â Comprehensive Bioscience Supplier - MIC Trimethoprim/Sulfamethoxazole for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]

- 24. assaygenie.com [assaygenie.com]

Review of isoxazole derivatives in medicinal chemistry

An In-depth Technical Guide to Isoxazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties, including the ability to participate in various non-covalent interactions, make it a privileged structure in drug design.[2] Isoxazole derivatives are found in natural products, such as ibotenic acid, and are integral to a range of FDA-approved drugs, demonstrating their therapeutic versatility.[6] Marketed pharmaceuticals like the antibiotic Sulfamethoxazole, the anti-inflammatory Valdecoxib, and the antipsychotic Risperidone highlight the broad applicability of this moiety.[5][6]

This guide provides a comprehensive technical review of isoxazole derivatives, focusing on their synthesis, diverse therapeutic applications, structure-activity relationships (SAR), and key experimental methodologies. It aims to serve as a resource for professionals engaged in the discovery and development of novel therapeutics.

Core Synthetic Strategies

The synthesis of the isoxazole ring is versatile, with several established methods allowing for the creation of diverse derivatives. The most common approaches include the condensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[7] A frequently employed strategy, particularly for 3,5-disubstituted isoxazoles, involves the cyclization of an α,β-unsaturated carbonyl intermediate, such as a chalcone, with hydroxylamine.[8][9]

Therapeutic Applications of Isoxazole Derivatives

The isoxazole scaffold has been successfully incorporated into compounds targeting a wide range of diseases, including cancer, inflammation, and microbial infections.[1][2][5]

Anticancer Activity

Isoxazole derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms of action.[10][11] These include the inhibition of crucial cellular targets like heat shock protein 90 (HSP90), tubulin, and various kinases.[2][11][12]

Mechanism of Action: HSP90 Inhibition HSP90 is a molecular chaperone essential for the stability and function of numerous oncoproteins, such as Akt and Raf-1. Its inhibition leads to the degradation of these client proteins, ultimately triggering apoptosis in cancer cells. Several isoxazole-based HSP90 inhibitors have been developed, with some advancing to clinical trials.[12]

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound | Target | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|---|

| NVP-AUY922 | HSP90 | Human lung (NCI-H460) | 21 nM | [12] |

| Compound 39 | SIRT2 | Lymphoma/Epithelial | 3 - 7 µM | [13] |

| Compound 10a | Tubulin | Prostate (DU145) | 0.96 µM | [4][14] |

| Compound 10b | Tubulin | Prostate (DU145) | 1.06 µM | [4][14] |

| Compound 21a | Not specified | Lung (A549) | 11.05 ± 0.88 µM | [4] |

| Compound 21b | Not specified | Breast (MCF7) | 11.47 ± 0.84 µM | [4] |

| Compound 15 | Not specified | Breast (MCF7), Cervical (HeLa) | Significant Inhibition |[12] |

Anti-inflammatory Activity

Many isoxazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[15][16] The FDA-approved drug Valdecoxib is a selective COX-2 inhibitor built around a 3,4-diarylisoxazole core. By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound | Assay | Model/Target | Activity | Reference |

|---|---|---|---|---|

| Compound 7a | Carrageenan-induced paw edema | Mice | Potent reduction in edema | [15][16] |

| Compound 5b | Carrageenan-induced paw edema | Rats | 76.71% edema inhibition (3h) | [17][18] |

| Compound 5c | Carrageenan-induced paw edema | Rats | 75.56% edema inhibition (3h) | [17][18] |

| Compound 5d | Carrageenan-induced paw edema | Rats | 72.32% edema inhibition (3h) | [17][18] |

| TPI-7 | Carrageenan-induced paw edema | Rats | Most active of series | [19] |

| TPI-13 | Carrageenan-induced paw edema | Rats | Most active of series |[19] |

Antimicrobial Activity

The isoxazole ring is a key component of several important antibacterial drugs.[8] These include the β-lactamase-resistant penicillins (oxacillin, cloxacillin, dicloxacillin) and the sulfonamides (sulfamethoxazole, sulfisoxazole).[5] Research continues into novel isoxazole derivatives to combat the growing threat of antimicrobial resistance, with new compounds showing efficacy against a range of bacteria and fungi.[9][20][21]

Table 3: Commercially Available Isoxazole-Containing Antibacterial Drugs

| Drug Name | Class | Mechanism of Action | Primary Use | Reference |

|---|---|---|---|---|

| Oxacillin | Penicillin | Inhibits bacterial cell wall synthesis | Staphylococcal infections | [5] |

| Cloxacillin | Penicillin | Inhibits bacterial cell wall synthesis | Staphylococcal infections | [5] |

| Dicloxacillin | Penicillin | Inhibits bacterial cell wall synthesis | Staphylococcal infections | [5] |

| Flucloxacillin | Penicillin | Inhibits bacterial cell wall synthesis | Staphylococcal infections | [5] |

| Sulfamethoxazole | Sulfonamide | Inhibits dihydrofolate synthesis | Urinary tract infections, bronchitis | [5] |

| Sulfisoxazole | Sulfonamide | Inhibits dihydrofolate synthesis | Urinary tract infections |[5] |

Structure-Activity Relationship (SAR) Studies

Systematic modification of the isoxazole scaffold has elucidated key structural features that govern biological activity. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.[6]

For anticancer isoxazoloindoles, for example, substitutions on the aryl ring attached to the isoxazole moiety are critical.[22] Halogen substituents, particularly chloro and bromo at the para-position, are consistently associated with increased activity.[22] Conversely, the placement of methoxy groups can have variable effects depending on the specific scaffold.[22]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of isoxazole derivatives.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole via Chalcone

This protocol is adapted from methods used for synthesizing isoxazole derivatives for anti-inflammatory screening.[17][18]

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve an appropriate substituted acetophenone (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in absolute ethanol (15 ml).

-

Add a catalytic amount of a base (e.g., sodium ethoxide, 0.01 mol).

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:hexane 7:3 v/v).

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent to purify the chalcone intermediate.

-

-

Step 2: Isoxazole Formation (Cyclization)

-

Dissolve the purified chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in absolute ethanol (15 ml).

-

Add a base (e.g., sodium ethoxide, 0.01 mol) to the mixture.

-

Reflux the mixture for 6-8 hours in an oil bath, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into acidified ice-cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the final isoxazole derivative by recrystallization.

-

Characterize the final product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).

-

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This widely used model assesses the acute anti-inflammatory activity of a compound.[19]

-

Animals: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range. Acclimatize the animals for at least one week before the experiment and fast them overnight with free access to water.

-

Grouping: Divide the animals into at least three groups: a control group (receives vehicle), a standard group (receives a known anti-inflammatory drug like Nimesulide or Indomethacin), and one or more test groups (receive the synthesized isoxazole derivatives at specific doses).

-

Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume again at 1, 2, and 3 hours after the carrageenan injection.

-

Calculation: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated for the standard and test groups relative to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

-

Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

Conclusion and Future Perspectives

The isoxazole scaffold remains a highly attractive and versatile platform in medicinal chemistry.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to numerous clinical applications.[1][2] The continued exploration of isoxazole chemistry has led to novel synthetic strategies, enabling the creation of more complex and selective molecules.[3][23] Future trends in isoxazole-based drug discovery are likely to focus on the development of multi-targeted therapies and the application of personalized medicine approaches.[1][3] As our understanding of disease pathways deepens, the rational design of novel isoxazole derivatives will undoubtedly continue to yield promising therapeutic candidates to address unmet medical needs.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. benchchem.com [benchchem.com]

- 23. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Versatility of 1-(Isoxazol-5-yl)ethanone: A Technical Guide for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the isoxazole scaffold has garnered significant attention due to its presence in numerous bioactive molecules and its utility as a versatile synthetic intermediate.[1][2] 1-(Isoxazol-5-yl)ethanone, a simple yet highly functionalized molecule, serves as a pivotal building block for the construction of complex molecular architectures. Its unique combination of a reactive ketone moiety and the chemically labile isoxazole ring—a masked β-dicarbonyl system—offers chemists a powerful tool for diversification and scaffold hopping.[3][4]

This technical guide provides an in-depth exploration of this compound as a synthetic precursor. It details its synthesis, reactivity, and application in the generation of diverse heterocyclic systems, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations to empower researchers in their synthetic endeavors.

Synthesis and Chemical Properties

The synthesis of this compound and its isomers is typically achieved through well-established methods of isoxazole ring formation. The most common strategies include the condensation of a 1,3-dicarbonyl compound with hydroxylamine or the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][5]

Once synthesized, the molecule's reactivity is dominated by two key features:

-

The Ketone Group: The acetyl group provides a reactive handle for a wide array of classical carbonyl chemistry. The α-protons are acidic, allowing for enolate formation and subsequent condensation reactions. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack and reduction.[6]

-

The Isoxazole Ring: The isoxazole ring is aromatic, but it contains a weak N-O bond. This bond is susceptible to reductive cleavage under various conditions (e.g., catalytic hydrogenation, low-valent titanium), unmasking a β-enaminone functionality.[3][4][7] This transformation is a cornerstone of its utility, providing access to a different class of reactive intermediates from a stable precursor.

Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor to more complex heterocyclic systems, often via a multi-step sequence involving the elaboration of the ketone side chain.

Claisen-Schmidt Condensation to Form Isoxazolyl Chalcones

A foundational application of this compound is its use as the ketone component in the Claisen-Schmidt condensation.[8] This base-catalyzed reaction with an aromatic aldehyde, which lacks α-hydrogens, efficiently produces α,β-unsaturated ketones known as chalcones. These isoxazolyl chalcones are valuable intermediates in their own right, often exhibiting biological activity or serving as precursors for further cyclization reactions.[9][10]

| Aldehyde | Product | Conditions | Yield (%) | Reference |

| Benzaldehyde | (E)-1-(Isoxazol-5-yl)-3-phenylprop-2-en-1-one | NaOH, Ethanol, rt | High | Adapted from[11][12] |

| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(isoxazol-5-yl)prop-2-en-1-one | KOH, Ethanol, rt | High | Adapted from[13] |

| 4-Methoxybenzaldehyde | (E)-1-(Isoxazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | NaOH, Ethanol, rt | High | Adapted from[12] |

| 3-Nitrobenzaldehyde | (E)-1-(Isoxazol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one | aq. NaOH, Ethanol, rt | ~90% | Adapted from[12] |

Table 1: Representative yields for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.

Synthesis of Pyrimidine Derivatives

The isoxazolyl chalcones are excellent Michael acceptors and are primed for cyclocondensation reactions to form new heterocyclic rings. A prominent example is the synthesis of 2-aminopyrimidine derivatives by reacting the chalcone with guanidine hydrochloride in the presence of a base.[13][14] This reaction provides a straightforward entry into highly decorated pyrimidine scaffolds, which are of immense interest in drug discovery.[14]

| Chalcone Precursor | Product | Conditions | Yield (%) | Reference |

| (E)-1-(Isoxazol-5-yl)-3-phenylprop-2-en-1-one | 2-Amino-4-(isoxazol-5-yl)-6-phenylpyrimidine | Guanidine HCl, KOH, Ethanol, Reflux | 40-88% | Adapted from[14] |

| (E)-3-(4-Chlorophenyl)-1-(isoxazol-5-yl)prop-2-en-1-one | 2-Amino-4-(4-chlorophenyl)-6-(isoxazol-5-yl)pyrimidine | Guanidine HCl, KOH, Ethanol, Reflux | Good | Adapted from[13][14] |

| (E)-1-(Isoxazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 2-Amino-4-(isoxazol-5-yl)-6-(4-methoxyphenyl)pyrimidine | Guanidine HCl, KOH, Ethanol, Reflux | Good | Adapted from[13] |

Table 2: Synthesis of 2-aminopyrimidines from isoxazolyl chalcones. Yields are representative for this class of reaction.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative method based on the classical condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1]

-

Reaction Setup: To a solution of acetylacetaldehyde dimethyl acetal (1 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, reduce the solvent volume under vacuum. Partition the residue between ethyl acetate and water.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of (E)-1-(Isoxazol-5-yl)-3-phenylprop-2-en-1-one (Isoxazolyl Chalcone)

This protocol is adapted from standard Claisen-Schmidt condensation procedures.[11]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol (20 mL).

-

Base Addition: Cool the mixture in an ice bath. Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq.) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours until a precipitate forms. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, followed by a wash with cold ethanol. Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 3: Synthesis of 2-Amino-4-(isoxazol-5-yl)-6-phenylpyrimidine

This protocol is based on the established cyclization of chalcones with guanidine.[13][14]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the isoxazolyl chalcone from Protocol 2 (1.0 eq.), guanidine hydrochloride (1.5-2.0 eq.), and potassium hydroxide (2.0 eq.) to ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield the pure 2-aminopyrimidine derivative.

Visualizations

Synthetic Workflow

The following diagram illustrates a common and powerful synthetic pathway starting from this compound to generate highly substituted pyrimidines.

Caption: Synthetic pathway from building block to target scaffold.

Dual Reactivity Map

This diagram showcases the two primary modes of reactivity inherent to the this compound structure.

Caption: Dual reactivity of this compound.

Logical Transformation: Masked Functionality

The isoxazole ring serves as a stable, masked version of a β-dicarbonyl or its enaminone equivalent. This diagram illustrates the logical relationship of this unmasking process.

Caption: Unmasking the β-enaminone functionality.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its dual reactivity, stemming from the accessible ketone handle and the latent functionality within the isoxazole ring, provides a robust platform for the synthesis of diverse and complex molecular targets. The straightforward conversion to isoxazolyl chalcones and their subsequent cyclization into medicinally relevant scaffolds like pyrimidines highlight a key strategic application. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this compound to accelerate discovery in drug development and materials science.

References

- 1. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Claisen-Schmidt Condensation [cs.gordon.edu]

- 12. benchchem.com [benchchem.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. derpharmachemica.com [derpharmachemica.com]

The Multifaceted Biological Activities of Substituted Isoxazole Ethanone Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions have established it as a cornerstone in the development of novel therapeutic agents. Substituted isoxazole ethanone derivatives, in particular, have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the known biological activities of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows are presented to support researchers, scientists, and drug development professionals in this dynamic field.[1]

Anticancer Activity

Substituted isoxazole ethanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways crucial for tumor growth and survival.[4][5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis.[5][6] This process is critical for eliminating cancerous cells without eliciting an inflammatory response.[4] Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8, which in turn can activate caspase-3. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[7]

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. espublisher.com [espublisher.com]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Isoxazole Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and emergency procedures for isoxazole ketones. The information is intended to ensure the safe use of these compounds in a laboratory setting. Isoxazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable in drug discovery and development.[1][2][3] However, their safe handling requires a thorough understanding of their potential hazards.

Section 1: Physicochemical and Hazard Data

The following tables summarize the key safety and physical property data for isoxazole, a parent compound for isoxazole ketones. While specific derivatives will have different properties, this data provides a crucial baseline for handling this class of chemicals.

Table 1: Physical and Chemical Properties of Isoxazole

| Property | Value | Source |

|---|---|---|

| CAS Number | 288-14-2 | [4][5] |

| Molecular Formula | C₃H₃NO | [4] |

| Molecular Weight | 69.06 g/mol | [4] |

| Appearance | Light brown clear liquid | [4] |

| Melting Point | -67.1°C | [4] |

| Boiling Point | 93 - 95°C | [4] |

| Flash Point | 8 - 12°C (closed cup) | [4][6] |

| Density | 1.078 g/cm³ at 25°C | [4] |

| Water Solubility | 167 g/L |[4] |

Table 2: Hazard Identification and Classification for Isoxazole

| Hazard | Classification & Precautionary Statements | Source |

|---|---|---|

| GHS Classification | Highly flammable liquid and vapor (H225) | [5] |

| Signal Word | Danger | [5] |

| Prevention | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. P280: Wear protective gloves/eye protection/face protection. | [5] |

| Response | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |[5] |

Table 3: NFPA 704 Ratings for Isoxazole

| Category | Rating | Description | Source |

|---|---|---|---|

| Health (Blue) | 1 | Exposure would cause irritation with only minor residual injury. | [4] |

| Flammability (Red) | 3 | Liquids and solids that can be ignited under almost all ambient temperature conditions. | [4] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. | [4] |

| Special (White) | - | No special hazards. |[4] |

Section 2: Toxicology and Reactivity

Toxicological Profile: The toxicological properties of many specific isoxazole ketones have not been fully investigated.[7] However, data on related compounds and the isoxazole moiety suggest several potential hazards. Inhalation of vapors may cause dizziness, suffocation, or a burning sensation in the chest, while aspiration could lead to pulmonary edema.[7] Skin contact may cause irritation and dermatitis.[7] Eye contact can result in irritation, chemical conjunctivitis, and potential corneal damage.[7] Ingestion may lead to gastrointestinal irritation with nausea, vomiting, and diarrhea.[7]

While some isoxazole derivatives have shown low toxicity and good bioactivity at low doses in preclinical studies[8][9], others may cause allergic skin reactions.[10] For instance, one derivative was found to have an LD50 of 350 mg/kg in mice via subcutaneous injection, causing behavioral and metabolic effects.[11] Due to the wide range of biological activities, from anti-inflammatory to anticancer[1][3][12], it should be assumed that these compounds are biologically active and should be handled with care. Some derivatives act by inducing apoptosis (programmed cell death) in cancer cells, which underscores their potent cellular effects.[12][13]

Reactivity Profile: The isoxazole ring is an aromatic system, which lends it stability for manipulating substituents.[2][3] However, it contains a weak nitrogen-oxygen bond that can be cleaved under certain conditions, particularly with reducing agents or in basic conditions.[2][3] Isoxazole ketones are incompatible with strong oxidizing agents.[6][14] Hazardous polymerization does not typically occur.[6][14] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[6]

Section 3: Experimental Protocols for Safe Handling

Adherence to strict protocols is essential when working with isoxazole ketones. The following sections detail the required procedures for safe handling, storage, and emergency response.

Protocol for General Handling and Use

-

Engineering Controls : All work involving isoxazole ketones should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][15][16] Use explosion-proof electrical, ventilating, and lighting equipment.[5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[14][17]

-

Personal Protective Equipment (PPE) : The minimum required PPE includes a lab coat, safety goggles or glasses, and appropriate chemical-resistant gloves.[17][18] For procedures with a risk of splashing, a face shield should also be worn.[5][19]

-

Safe Handling Practices :

-

Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[4][6][22] Ground and bond containers when transferring material.[6][7]

-

Keep compounds away from heat, sparks, open flames, and other ignition sources.[5][7]

-

Do not eat, drink, or apply cosmetics in the laboratory.[16]

Protocol for Storage

-

Storage Conditions : Store containers in a cool, dry, and well-ventilated area designated as a flammables area.[4][6][7] Some sources recommend refrigerated storage (2-8°C) to maintain product quality.[4][6]

-

Container Management : Keep containers tightly closed.[4][5] If a container has been opened, it must be carefully resealed and kept upright to prevent leakage.[4]

-

Inert Atmosphere : For sensitive compounds or long-term storage, storing under an inert gas is recommended.[4][6][15]

-

Incompatibilities : Store away from incompatible materials, such as strong oxidizing agents.[6][14]

Protocol for Emergency Response

First Aid Measures:

-

General Advice : In case of exposure, consult a physician and show them the Safety Data Sheet (SDS).[4]

-

Inhalation : Move the person to fresh air immediately.[4][7] If breathing is difficult or has stopped, provide artificial respiration.[4][7] Seek immediate medical attention.[7]

-

Skin Contact : Immediately remove all contaminated clothing.[5] Flush the skin with plenty of soap and water for at least 15 minutes.[7] If irritation persists, consult a physician.[6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[7][14]

-

Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[22]

Spill and Leak Procedures:

-

Evacuation and Ventilation : Ensure adequate ventilation.[4] Remove all sources of ignition.[4][6] Evacuate non-essential personnel from the area.[4]

-

Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

-

Cleanup : For liquid spills, contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing.[4] Alternatively, soak up the spill with an inert absorbent material (e.g., sand, vermiculite).[6]

-

Disposal : Place the absorbed material into a suitable, closed container for disposal according to local regulations.[6][22]

Fire-Fighting Measures:

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][6]

-

Specific Hazards : The compound is highly flammable.[5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 4: Visualizations

The following diagrams illustrate key workflows and concepts for the safe handling of isoxazole ketones.

Caption: Experimental workflow for the safe handling of isoxazole ketones.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. RTECS NUMBER-NY2766000-Chemical Toxicity Database [drugfuture.com]

- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates: potent, non-cytotoxic, antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. artsci.usu.edu [artsci.usu.edu]

- 17. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 18. ethz.ch [ethz.ch]

- 19. sams-solutions.com [sams-solutions.com]

- 20. ehs.utk.edu [ehs.utk.edu]

- 21. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 22. echemi.com [echemi.com]

The Isoxazole Scaffold: A Versatile Nucleus for Novel Pharmacological Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a diverse array of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the key pharmacological targets of isoxazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the discovery and development of next-generation therapeutics.

Key Pharmacological Targets and Quantitative Data

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize the quantitative data for representative isoxazole-based compounds against their respective pharmacological targets.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Isoxazole-linked arylcinnamides | 15a | HeLa | 0.4 | - | - | [1] |

| Isoxazole-linked arylcinnamides | 15b | HeLa | 1.8 | - | - | [1] |

| Isoxazole-linked arylcinnamides | 15e | HeLa | 1.2 | - | - | [1] |

| 3,5-disubstituted isoxazoles | 4b | U87 (glioblastoma) | 42.8 | Temozolomide | 53.85 | [2] |

| 3,5-disubstituted isoxazoles | 4c | U87 (glioblastoma) | 67.6 | Temozolomide | 53.85 | [2] |

| Isoxazole derivative of harmine | 19 | OVCAR-3 (ovarian) | 5.0 | - | - | [2] |

| Isoxazole derivative of harmine | 19 | HCT 116 (colon) | 5.0 | - | - | [2] |

| Isoxazole derivative of diosgenin | 24 | MCF-7 (breast) | 9.15 ± 1.30 | Diosgenin | 26.91 ± 1.84 | [2] |

| Isoxazole derivative of diosgenin | 24 | A549 (lung) | 14.92 ± 1.70 | Diosgenin | 36.21 ± 2.42 | [2] |

| Isoxazole derivative of curcumin | 40 | MCF-7 (breast) | 3.97 | Curcumin | 21.89 | [2] |

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives (COX Inhibition)

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) | Reference |

| IXZ3 | COX-2 | 0.95 | - | - | - | [3][4] |

| C3 | COX-2 | 0.93 ± 0.01 | 24.26 | Celecoxib | - | [5] |

| C5 | COX-2 | 0.85 ± 0.04 | 41.82 | Celecoxib | - | [5] |

| C6 | COX-2 | - | 61.73 | Celecoxib | - | [5] |

| PYZ16 | COX-2 | 0.52 | 10.73 | Celecoxib | 0.78 | [4] |

Table 3: Antibacterial Activity of Isoxazole Derivatives (Minimum Inhibitory Concentration)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| 178d | E. coli | 117 | Cloxacillin | 120 | |

| 178e | E. coli | 110 | Cloxacillin | 120 | |

| 178f | E. coli | 95 | Cloxacillin | 120 | |

| 178d | S. aureus | 100 | Cloxacillin | 100 | |

| 178e | S. aureus | 95 | Cloxacillin | 100 | |

| 4e | C. albicans | 6 - 60 | - | - | |

| 4g | C. albicans | 6 - 60 | - | - | |

| 4h | C. albicans | 6 - 60 | - | - | |

| 4e | B. subtilis | 10 - 80 | - | - | |

| 4e | E. coli | 30 - 80 | - | - |

Table 4: Tubulin Polymerization Inhibition by Isoxazole Derivatives

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 15a | Tubulin Polymerization | - | - | - | [1] |

| 15b | Tubulin Polymerization | - | - | - | [1] |

| 15e | Tubulin Polymerization | - | - | - | [1] |

| T115 | Tubulin Polymerization | - | CA-4, Colchicine | - | [6] |

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Isoxazole-based test compounds

-

Vehicle control (e.g., DMSO)

-

Positive control (a known anticancer drug)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)